molecular formula C7H7ClN6 B1208208 2,4-Diamino-6-chloromethylpteridine CAS No. 57521-63-8

2,4-Diamino-6-chloromethylpteridine

Cat. No.: B1208208
CAS No.: 57521-63-8
M. Wt: 210.62 g/mol
InChI Key: IHJBYRAXZVHUGF-UHFFFAOYSA-N
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Description

2,4-Diamino-6-chloromethylpteridine is a heterocyclic compound with the molecular formula C7H7ClN6 It is a derivative of pteridine, a bicyclic compound consisting of a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-chloromethylpteridine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. One common method includes the reaction of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride in the presence of a catalyst such as diisopropylethylamine .

Industrial Production Methods

For industrial-scale production, the process is optimized to improve yield and purity while reducing costs. The use of alcohols to quench the reaction and the addition of dispersants with lower polarity can enhance the recovery rate and simplify the separation of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-chloromethylpteridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: It can form condensation products with aldehydes or ketones.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pteridines, while oxidation can produce pteridine oxides.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-chloromethylpteridine involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. This inhibition disrupts the production of nucleotides, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6-(chloromethyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJBYRAXZVHUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82778-08-3 (hydrochloride)
Record name 2,4-Diamino-6-chloromethylpteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90206130
Record name 2,4-Diamino-6-chloromethylpteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57521-63-8
Record name 2,4-Diamino-6-chloromethylpteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-chloromethylpteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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